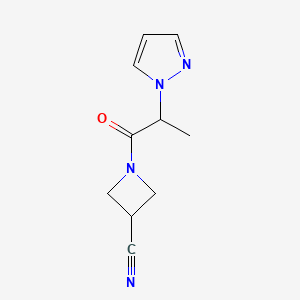![molecular formula C16H12ClN5O2S2 B2671969 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351622-40-6](/img/structure/B2671969.png)
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It is related to 5-Chlorothiophene-2-carbonyl chloride , which is a chemical intermediate often used in organic synthesis and small molecule drug synthesis .
Synthesis Analysis
The synthesis of related compounds involves the use of 5-chloro-thiophene-2-carboxylic acid, which is refluxed with thionyl chloride and N,N-dimethyl-formamide in dichloromethane for 16 hours . This process likely forms part of the synthesis pathway for the compound .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and related compounds. For instance, 5-chloro-1H-1lambda3-thiophene-2-carbonyl chloride, a related compound, has the Inchi Code: 1S/C5H3Cl2OS/c6-4-2-1-3 (9-4)5 (7)8/h1-2,9H .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions, particularly hydrolysis and esterification . These reactions are important in the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in the drug rivaroxaban (RIVA) drug substance .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 5-Chlorothiophene-2-carbonyl chloride have been reported. It has a melting point of 44°C, a boiling point of 122-127°C/16Torr, a density of 1.50, and a refractive index of 1.6040-1.6080 .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Novel N-arylpyrazole-containing enaminones were synthesized, with certain compounds showing cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. These compounds also demonstrated antimicrobial activity, suggesting potential for antitumor and antimicrobial applications (S. Riyadh, 2011).
- 1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, with some exhibiting significant coronary vasodilating and antihypertensive activities. This highlights the potential for cardiovascular applications (Y. Sato et al., 1980).
- Synthesis of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety led to compounds with promising antimicrobial activities, indicating their potential as antimicrobial agents (M. Gouda et al., 2010).
- Research on thienopyrimidine derivatives showcased pronounced antimicrobial activity, further supporting the relevance of such compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Synthetic Methodologies and Chemical Transformations
- Studies on the synthesis of pyridine and fused pyridine derivatives containing the benzofuran moiety have expanded the toolbox for creating heterocyclic compounds with potential pharmaceutical applications (A. Abdelhamid et al., 2012).
- The development of novel synthesis pathways for thiazolo[5,4-d]pyrimidines and their derivatives has opened avenues for exploring these compounds' biological activities and potential applications in drug discovery (A. El-Dean, 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2S2/c17-13-2-1-11(25-13)15(24)22-6-3-9-12(8-22)26-16(20-9)21-14(23)10-7-18-4-5-19-10/h1-2,4-5,7H,3,6,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEMYEQDDPAWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-{4-[(E)-2-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazen-1-yl]phenoxy}butanamide; trifluoroacetic acid](/img/structure/B2671888.png)
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2671889.png)


![4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2671897.png)

![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)



![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)
